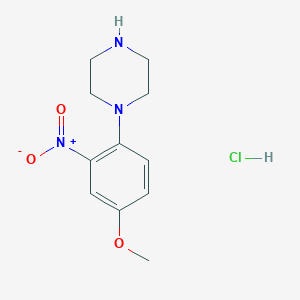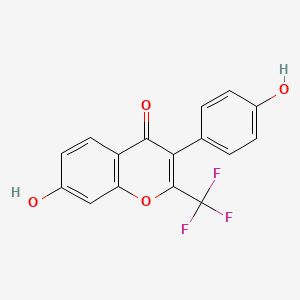
5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine
Übersicht
Beschreibung
5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine (5CFDT) is a chemical compound with a variety of uses in the scientific research field. It has been studied for its potential applications in the synthesis of pharmaceuticals, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Quantum Theory of Atoms in Molecules Analysis
5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine, along with other 1,3,4-thiadiazole derivatives, has been studied for its noncovalent interactions using the quantum theory of atoms-in-molecules (QTAIM) approach. Research has highlighted significant roles of intra- and intermolecular interactions in the stabilization of these compounds' crystal structures, which is crucial for understanding their chemical behavior and potential applications (El-Emam et al., 2020).
Anticancer and Antitubercular Potential
This compound has been a part of the synthesis of novel 1,3,4-thiadiazole derivatives, which showed promising in vitro antitumor and antitubercular activities. Some of these derivatives demonstrated significant inhibitory activities against specific cancer cell lines, highlighting their potential as therapeutic agents (Sekhar et al., 2019).
Anticonvulsant and Antipsychotic Activities
Variants of this compound have been explored for their anticonvulsant and antipsychotic activities. The synthesis of these compounds and their structural analysis contribute to understanding their biological activities, which could be valuable in medical research (Kaur et al., 2010).
Corrosion Inhibition Studies
Some derivatives of 1,3,4-thiadiazole, similar to this compound, have been studied for their corrosion inhibition performances on iron, using quantum chemical parameters and molecular dynamics simulations. This application is significant in the field of materials science and engineering (Kaya et al., 2016).
Antimicrobial and Antifungal Activity
Research has shown that certain 1,3,4-thiadiazole derivatives exhibit antimicrobial and antifungal activities. This insight is crucial for developing new pharmaceuticals and understanding the compound's potential as an antibacterial and antifungal agent (Sah et al., 2014).
Eigenschaften
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVHYPVHVBSJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C(S2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



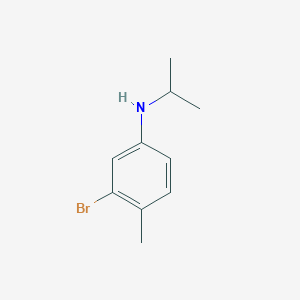


![1-[(1S,5R)-3-Tricyclo[3.3.1.03,7]nonanyl]ethanone](/img/structure/B3257966.png)



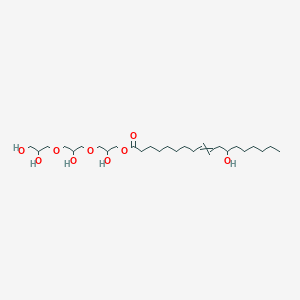

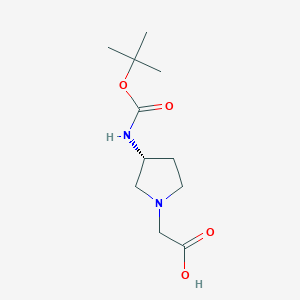
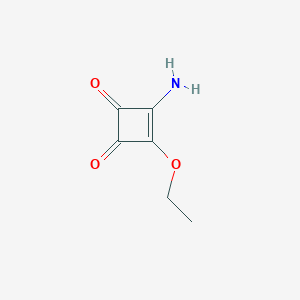
![Benzyl[2-(2-methoxyethoxy)ethyl]amine](/img/structure/B3258014.png)
